molecular formula C19H24N2O7 B4006000 1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate

1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate

Cat. No.: B4006000
M. Wt: 392.4 g/mol
InChI Key: GSPLDRCZDGSWBH-UHFFFAOYSA-N
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Description

1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate is a useful research compound. Its molecular formula is C19H24N2O7 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.15835111 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Imidazole derivatives are synthesized for various biological activities. For instance, a study highlights the synthesis of 1H-imidazoles tested for their hormonal activity in estrogen receptor-positive cells and antiproliferative effects against human breast cancer cell lines. These compounds also demonstrated inhibitory effects on cyclooxygenase enzymes, indicating potential applications in cancer research and inflammation treatment (Wiglenda et al., 2005).

Corrosion Inhibition

Imidazole derivatives, due to their structure, have been explored for their corrosion inhibition properties. A study on 2,4,5-trisubstituted imidazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant corrosion inhibition efficiency, which could be valuable in materials science and engineering applications (Prashanth et al., 2021).

Antimicrobial Activity

Imidazole-based compounds are also researched for their antimicrobial properties. Schiff bases derived from imino-4-methoxyphenol thiazole and imidazole showed moderate activity against bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Vinusha et al., 2015).

Chemical Stability and Catalytic Applications

Research into imidazole-based bisphenols and their salts with various acids revealed insights into their structure and potential use in catalysis or material science. These compounds displayed interesting structural characteristics and interaction patterns, hinting at their versatility in chemical applications (Nath & Baruah, 2012).

Properties

IUPAC Name

1-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3.C2H2O4/c1-3-4-15-13-16(20-2)5-6-17(15)22-12-11-21-10-9-19-8-7-18-14-19;3-1(4)2(5)6/h3,5-8,13-14H,1,4,9-12H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPLDRCZDGSWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCOCCN2C=CN=C2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 2
1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 3
1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 4
1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 5
1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
Reactant of Route 6
Reactant of Route 6
1-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-1H-imidazole oxalate

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